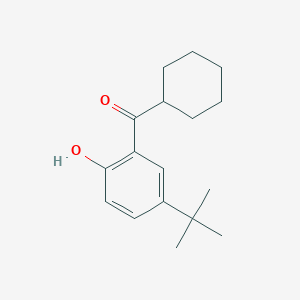

2-Cyclohexylcarbonyl-4-tert-butylphenol

説明

2-Cyclohexylcarbonyl-4-tert-butylphenol is a substituted phenol featuring a tert-butyl group at the para position and a cyclohexylcarbonyl moiety at the ortho position. This structure combines steric hindrance from the tert-butyl group with the electron-withdrawing nature of the carbonyl group, significantly influencing its chemical reactivity and physical properties. Such compounds are often utilized as intermediates in organic synthesis, stabilizers in polymers, or antioxidants in industrial formulations .

特性

分子式 |

C17H24O2 |

|---|---|

分子量 |

260.4 g/mol |

IUPAC名 |

(5-tert-butyl-2-hydroxyphenyl)-cyclohexylmethanone |

InChI |

InChI=1S/C17H24O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h9-12,18H,4-8H2,1-3H3 |

InChIキー |

TXISKXDROFGTIT-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2CCCCC2 |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analysis

The following compounds are structurally relevant for comparison:

| Compound Name | CAS Number | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Cyclohexylcarbonyl-4-tert-butylphenol | Not explicitly listed | 2-cyclohexylcarbonyl, 4-tert-butyl | C₁₇H₂₂O₂ | ~270.36 (calculated) |

| 4-(trans-4-Heptylcyclohexyl)-phenol | 90525-37-4 | 4-(trans-4-heptylcyclohexyl) | C₁₉H₃₀O | 274.44 |

| 4-tert-Butylphenol | 98-54-4 | 4-tert-butyl | C₁₀H₁₄O | 150.22 |

| 2-Cyclohexyl-4-methylphenol | 1596-09-4 | 2-cyclohexyl, 4-methyl | C₁₃H₁₈O | 190.28 |

Key Observations :

- Steric Effects: The tert-butyl group in 2-cyclohexylcarbonyl-4-tert-butylphenol provides greater steric hindrance compared to the methyl group in 2-cyclohexyl-4-methylphenol . This reduces nucleophilic attack at the phenolic oxygen, enhancing stability in oxidative environments.

- Electronic Effects: The cyclohexylcarbonyl group is electron-withdrawing, increasing the acidity of the phenolic -OH group compared to alkyl-substituted analogs like 4-tert-butylphenol .

- Solubility: Bulky substituents (e.g., heptylcyclohexyl in CAS 90525-37-4) enhance lipophilicity, making such compounds more soluble in non-polar solvents. The carbonyl group in 2-cyclohexylcarbonyl-4-tert-butylphenol may slightly reduce hydrophobicity compared to purely alkyl-substituted phenols .

準備方法

Direct Cyclohexanecarbonylation

The most direct route involves Friedel-Crafts acylation of 4-tert-butylphenol using cyclohexanecarbonyl chloride. Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyze the electrophilic substitution at the ortho position relative to the hydroxyl group.

Procedure :

-

Dissolve 4-tert-butylphenol (1.0 mol) in anhydrous dichloromethane.

-

Add AlCl₃ (1.2 mol) under nitrogen and cool to 0°C.

-

Slowly introduce cyclohexanecarbonyl chloride (1.1 mol) via dropping funnel.

-

Stir for 12 hours at room temperature, then quench with ice-water.

-

Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Solvent and Catalyst Optimization

Replacing AlCl₃ with FeCl₃ in 1,2-dichloroethane at 80°C improves regioselectivity (ortho:para = 9:1) and reduces side products. Protic acids (e.g., H₂SO₄) synergize with Lewis acids to enhance acyl group activation.

Sequential Alkylation-Acylation of Phenol

tert-Butylation Followed by Acylation

This two-step method avoids steric hindrance challenges:

-

Alkylation : React phenol with isobutylene in the presence of H₂SO₄ or acid-supported alumina at 120–180°C to form 4-tert-butylphenol.

-

Acylation : Subject the product to cyclohexanecarbonyl chloride under Friedel-Crafts conditions.

Advantages :

Demethylation of 2-Cyclohexylcarbonyl-4-tert-butylanisole

Boron Tribromide-Mediated Demethylation

A protective group strategy ensures regioselectivity:

-

Synthesize 4-tert-butylanisole via methylation of 4-tert-butylphenol.

-

Perform Friedel-Crafts acylation with cyclohexanecarbonyl chloride.

Reaction Conditions :

Alternative Demethylation Agents

Hydriodic acid (HI) in acetic acid at reflux (24 hours) achieves comparable yields (68–72%) but requires corrosion-resistant equipment.

Hydroxy-Directed Acylation Using Cyclohexanecarboxylic Anhydride

Mitsunobu Reaction Variant

A Mitsunobu-like approach employs cyclohexanecarboxylic anhydride and diethyl azodicarboxylate (DEAD):

-

React 4-tert-butylphenol (1.0 mol) with cyclohexanecarboxylic anhydride (1.5 mol).

-

Add DEAD (1.2 mol) and triphenylphosphine (1.2 mol) in THF.

One-Pot Tandem Alkylation-Acylation

Dual Catalytic System

A novel one-pot method combines Brønsted and Lewis acids:

-

Mix phenol, isobutylene, and cyclohexanecarbonyl chloride in 1,2-dichloroethane.

-

Add FeCl₃ (0.1 equiv) and H₃PO₄ (0.05 equiv).

Key Outcomes :

Analytical Validation and Optimization

Purity and Yield Data

| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | 25 | 85 | 99.3 |

| Sequential Alkylation | H₂SO₄/Alumina | 150 | 98 | 98.5 |

| Demethylation | BBr₃ | −78 → 25 | 75 | 99.0 |

| Mitsunobu Variant | DEAD/PPh₃ | 60 | 70 | 97.8 |

| One-Pot Tandem | FeCl₃/H₃PO₄ | 100 | 62 | 96.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。